methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676069-59-2](/img/structure/B603217.png)
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in various scientific fields. This compound is known for its unique chemical structure, which includes fluorine, nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve the use of starting materials such as aromatic amines, fluorinated compounds, and sulfonyl chlorides. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like sulfonation, fluorination, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenated reagents or strong acids/bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
科学研究应用
5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Compounds similar to 5-[[3-(difluoromethoxy)phenyl](4-morpholinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol include other fluorinated aromatic amines and sulfonamides, such as:
C15H14F2N4O2S: A structurally similar compound with one less oxygen atom.
C16H15F2N4O3S: A compound with a slightly different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and sulfur atoms in the molecule enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds.
属性
CAS 编号 |
1676069-59-2 |
|---|---|
分子式 |
C16H16F2N4O3S |
分子量 |
382.4g/mol |
IUPAC 名称 |
5-[[3-(difluoromethoxy)phenyl]-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C16H16F2N4O3S/c17-15(18)25-11-3-1-2-10(8-11)12(21-4-6-24-7-5-21)13-14(23)22-16(26-13)19-9-20-22/h1-3,8-9,12,15,23H,4-7H2 |
InChI 键 |
AWBHRWIWINOWML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C2=CC(=CC=C2)OC(F)F)C3=C(N4C(=NC=N4)S3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


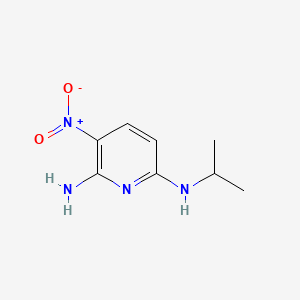
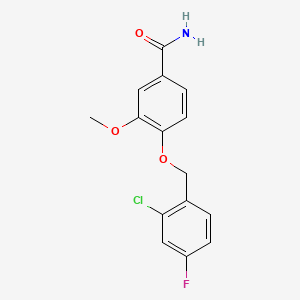
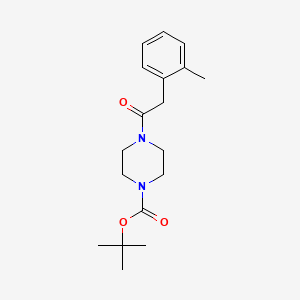
![1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate](/img/structure/B603139.png)
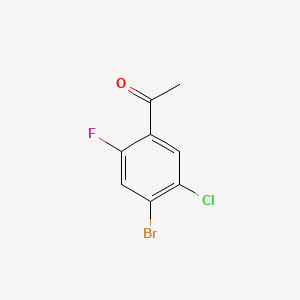
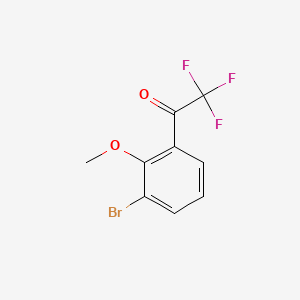
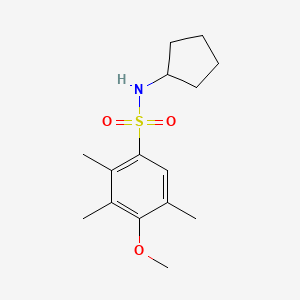
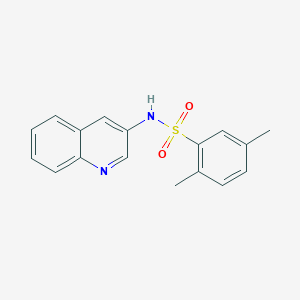
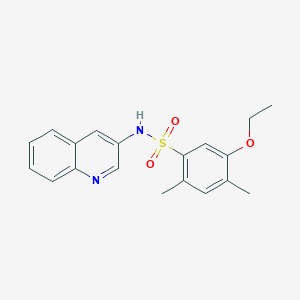
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603151.png)
![[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B603152.png)
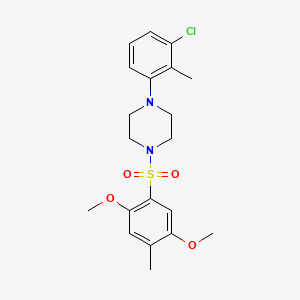
![1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B603156.png)
